molecular formula C17H18F3NO2S2 B2498010 N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1396863-41-4

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No. B2498010
CAS RN: 1396863-41-4
M. Wt: 389.45
InChI Key: KTTMEIBJOSYGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H18F3NO2S2 and its molecular weight is 389.45. The purity is usually 95%.
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Scientific Research Applications

Complex Formation and Proton Transfer

Research by Binkowska et al. (2008) on complexes involving cyanophenyl[bis(ethylsulfonyl)]methane and cyanophenyl[bis(benzylsulfonyl)]methane with triazabicyclo[4.4.0]dec-5-ene (TBD) and methylated TBD showed proton transfer from CH acids to N-bases forming ionic pairs. This suggests potential applications in understanding ionic interactions and designing molecular sensors or catalysts (Binkowska et al., 2008).

Self-association in Solution

Sterkhova et al. (2014) studied the structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, revealing insights into hydrogen bonding and molecular self-assembly. This research can inform the design of new materials with specific assembly properties or the development of drug delivery systems (Sterkhova et al., 2014).

Cycloaddition Reactions

The study by Gladow et al. (2014) on 1,3-dipolar cycloadditions and sigmatropic rearrangements of ethyl 2-diazo-3,3,3-trifluoropropanoate to synthesize pyrazoles indicates applications in synthesizing fluorine-substituted organic compounds, which are valuable in pharmaceuticals and agrochemicals (Gladow et al., 2014).

Synthetic Routes to Sulfonamide Derivatives

Aizina et al. (2012) demonstrated a synthetic approach to phenylmethanesulfonamide derivatives, showcasing the high reactivity of N-sulfonyl-substituted polyhalogenated aldehyde imines. This work is relevant for developing novel synthetic pathways for sulfonamide-based compounds, which are crucial in many pharmaceuticals (Aizina et al., 2012).

properties

IUPAC Name

N-cyclopropyl-N-(2-thiophen-2-ylethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO2S2/c18-17(19,20)14-5-3-13(4-6-14)12-25(22,23)21(15-7-8-15)10-9-16-2-1-11-24-16/h1-6,11,15H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTMEIBJOSYGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

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